BAY1125976

Beschreibung

Eigenschaften

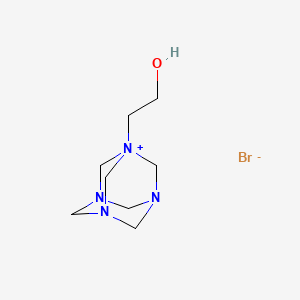

IUPAC Name |

2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPXFHNNLMCUPA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086639-59-9 | |

| Record name | 1086639-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BAY1125976: A Selective Allosteric Inhibitor of AKT1/2 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2.[1][2][3][4] As a non-ATP competitive inhibitor, BAY1125976 binds to an allosteric pocket formed at the interface of the pleckstrin homology (PH) and kinase domains of inactive AKT, preventing its activation.[5][6][7] This mode of action confers high selectivity for AKT1/2 over AKT3 and a clean profile against a broad range of other kinases.[1][8][9] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/mTOR pathway, and have shown significant anti-tumor activity in in vivo xenograft models.[5][6][7][10][11][12] This document provides a comprehensive technical overview of BAY1125976, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][6][7][11] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7][11] The serine/threonine kinase AKT, a central node in this cascade, exists in three isoforms: AKT1, AKT2, and AKT3.[13] The development of selective AKT inhibitors has been a major focus of cancer drug discovery. BAY1125976 has emerged as a valuable chemical probe for studying the roles of AKT1 and AKT2 in cancer biology due to its high potency and selectivity as an allosteric inhibitor.[1][9][14]

Mechanism of Action

BAY1125976 exerts its inhibitory effect through a distinct allosteric mechanism.[5][6][7] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, BAY1125976 binds to a pocket formed by the interface of the kinase and PH domains of AKT.[5][6][7] This binding stabilizes the inactive "PH-in" conformation of AKT, which prevents the conformational changes required for its activation.[7][13] Specifically, BAY1125976 binding to inactive AKT1 prevents its phosphorylation at Threonine 308 (T308) by PDK1, a key step in AKT activation.[5][6] Consequently, the activity of truncated AKT proteins that lack the PH domain is not inhibited by BAY1125976.[5][6]

Data Presentation

Biochemical Activity

The inhibitory activity of BAY1125976 against AKT isoforms has been determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates the high potency and selectivity of BAY1125976 for AKT1 and AKT2 over AKT3.

| Target | IC50 (nM) at 10 µM ATP | IC50 (nM) at 2 mM ATP | Reference |

| AKT1 | 5.2 | 44 | [1][2][12][15] |

| AKT2 | 18 | 36 | [1][2][12][15] |

| AKT3 | 427 | Not Reported | [1][2][15] |

Cellular Activity

BAY1125976 effectively inhibits AKT signaling in cellular contexts, leading to reduced phosphorylation of downstream substrates and potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Cellular IC50 (nM) - pAKT (S473) | Cellular IC50 (nM) - Proliferation | Reference |

| KPL-4 | Breast Cancer | 0.9 (pT308) | Submicromolar | [9] |

| KU-19-19 | Bladder Cancer | 35 | Not Reported | [2] |

| LAPC-4 | Prostate Cancer | 0.8 | Submicromolar | [2] |

| MCF7 | Breast Cancer | Not Reported | Submicromolar | [2] |

| BT-474 | Breast Cancer | Not Reported | Submicromolar | [2] |

| T47D | Breast Cancer | Not Reported | Submicromolar | [2] |

| ZR-75-1 | Breast Cancer | Not Reported | Submicromolar | [2] |

| LNCaP | Prostate Cancer | Not Reported | Submicromolar | [2] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is a representative method for determining the biochemical potency of BAY1125976 against full-length AKT kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate serves as the acceptor. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the FRET signal in a dose-dependent manner.

Materials:

-

Full-length recombinant AKT1, AKT2, or AKT3 enzyme

-

Fluorescein-labeled AKT substrate peptide

-

Terbium-labeled anti-phospho-AKT substrate antibody

-

ATP

-

Kinase reaction buffer

-

BAY1125976

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of BAY1125976 in DMSO and then dilute in kinase reaction buffer.

-

In a 384-well plate, add the diluted BAY1125976 or DMSO control.

-

Add the AKT enzyme and the fluorescein-labeled substrate to the wells and briefly incubate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase isoform.

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of BAY1125976 on cancer cell lines using a commercially available ATP-based assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[2][5] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

BAY1125976

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.[8]

-

Prepare serial dilutions of BAY1125976 in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of BAY1125976 or a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.[6][8]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6][8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for AKT Phosphorylation

This protocol outlines the steps to analyze the phosphorylation status of AKT and its downstream targets in cells treated with BAY1125976.

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-AKT, total AKT).

Materials:

-

Cancer cell lines

-

BAY1125976

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of BAY1125976 for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle shaking.[16][17]

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total AKT or a housekeeping protein.

Conclusion

BAY1125976 is a powerful and selective tool for the investigation of AKT1 and AKT2 signaling in cancer research. Its allosteric mechanism of action provides a distinct pharmacological profile compared to ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize BAY1125976 in their preclinical studies. Further investigation into its therapeutic potential, both as a monotherapy and in combination with other agents, is warranted.[8][11]

References

- 1. promega.kr [promega.kr]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 3. revvity.com [revvity.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. eubopen.org [eubopen.org]

- 10. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

- 15. selleckchem.com [selleckchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

The Antineoplastic Potential of BAY1125976: A Technical Guide for Cancer Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antineoplastic Activities of BAY1125976 in Cancer Research.

Introduction

BAY1125976 is an orally bioavailable, potent, and highly selective allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[1][2] The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a majority of human cancers, playing a crucial role in tumor cell proliferation, survival, migration, and resistance to therapy.[1][2] BAY1125976 has demonstrated significant antineoplastic activity in preclinical cancer models, particularly in tumors harboring alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[3] This technical guide provides a comprehensive overview of the preclinical and clinical data on BAY1125976, with a focus on its mechanism of action, antineoplastic efficacy, and the methodologies used in its evaluation.

Mechanism of Action

BAY1125976 functions as a non-ATP competitive inhibitor, binding to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[2] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473).[3] The inhibition of AKT phosphorylation subsequently blocks downstream signaling to critical effectors like PRAS40 and 4E-BP1, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with an overactive AKT pathway.[1][3]

Quantitative Data on Antineoplastic Activity

In Vitro Inhibitory Activity

BAY1125976 demonstrates high potency and selectivity for AKT1 and AKT2 over AKT3 and a broad panel of other kinases.[3]

| Target | IC50 (nM) | ATP Concentration |

| AKT1 | 5.2 | 10 µM |

| 44 | 2 mM | |

| AKT2 | 18 | 10 µM |

| 36 | 2 mM | |

| AKT3 | 427 | 10 µM |

| Table 1: In vitro kinase inhibitory activity of BAY1125976 against AKT isoforms.[3] |

The inhibitory effect of BAY1125976 on downstream signaling molecules has also been quantified in various cancer cell lines.

| Cell Line | Target Phosphorylation | IC50 (nM) |

| LAPC-4 (Prostate) | pAKT1 (S473) | 0.8 |

| pAKT1 (T308) | 5.6 | |

| p4EBP1 (T70) | 35 | |

| pPRAS40 (T246) | ~141 | |

| KU-19-19 (Bladder) | pAKT1 (S473) | 35 |

| p4EBP1 (T70) | 100 | |

| Table 2: Inhibition of downstream signaling by BAY1125976 in cancer cell lines.[3] |

In Vitro Antiproliferative Activity

BAY1125976 exhibits submicromolar IC50 values for cell proliferation inhibition across a range of breast and prostate cancer cell lines, with particularly high activity in luminal-type breast cancer cells.[3]

| Cell Line | Cancer Type |

| BT-474 | Breast |

| T47D | Breast |

| MCF7 | Breast |

| ZR-75-1 | Breast |

| EVSA-T | Breast |

| MDA-MB-453 | Breast |

| KPL-4 | Breast |

| BT20 | Breast |

| LNCaP | Prostate |

| LAPC-4 | Prostate |

| Table 3: Cancer cell lines with submicromolar antiproliferative IC50 values for BAY1125976.[3] |

In Vivo Antitumor Efficacy in Xenograft Models

Daily oral administration of BAY1125976 has shown significant, dose-dependent antitumor effects in multiple human tumor xenograft models.[3]

| Xenograft Model | Genetic Alteration | Dose (mg/kg, daily oral) | T/Cratio(volume) | T/Cratio(weight) |

| KPL-4 (Breast) | PIK3CAH1047R | 25 | 0.14 | - |

| 50 | 0.08 | - | ||

| MCF7 (Breast) | PIK3CAE545K, E542K | 25 | 0.25 | 0.33 |

| 50 | 0.25 | 0.37 | ||

| LAPC-4 (Prostate) | AKT1E17K | - | Strong Efficacy | - |

| AXF 984 (Anal) | AKT1E17K | - | Strong Efficacy | - |

| HBCx-2 (Breast PDX) | AKT mutant | - | Strong Efficacy | - |

| Table 4: In vivo antitumor efficacy of BAY1125976 in xenograft models.[2][3] |

Clinical Trial Results (NCT01915576)

A Phase I, first-in-human, open-label dose-escalation study of BAY1125976 was conducted in patients with advanced solid tumors.[4]

| Parameter | Value |

| Total Patients Enrolled | 78 |

| Maximum Tolerated Dose (MTD) - QD | 80 mg |

| Recommended Phase 2 Dose (R2D) - BID | 60 mg |

| Partial Response (PR) | 1 patient |

| Stable Disease (SD) | 30 patients |

| Progressive Disease (PD) | 38 patients |

| Clinical Benefit Rate (at R2D) | 27.9% (among 43 patients) |

| Table 5: Summary of Phase I clinical trial results for BAY1125976.[4][5] |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of BAY1125976 on AKT isoforms is typically assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based in vitro kinase assay. This assay quantifies the phosphorylation of a biotinylated peptide substrate by a recombinant kinase enzyme.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant full-length AKT1, AKT2, or AKT3, a biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG), and ATP at desired concentrations. Prepare a serial dilution of BAY1125976.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of BAY1125976. Incubate the reaction mixture to allow for substrate phosphorylation.

-

Detection: Add TR-FRET detection reagents. These typically include a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated peptide.

-

Signal Reading: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

The antiproliferative effects of BAY1125976 are commonly determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of BAY1125976 and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against drug concentration to calculate the IC50 value.

Western Blotting for Pharmacodynamic Analysis

Western blotting is used to assess the phosphorylation status of AKT and its downstream targets in response to BAY1125976 treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with BAY1125976 for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of AKT, PRAS40, 4E-BP1, etc. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Human Tumor Xenograft Model

In vivo efficacy is evaluated using human tumor xenograft models in immunocompromised mice.

Methodology:

-

Cell Culture and Implantation: Culture human cancer cells (e.g., KPL-4, MCF7) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., NMRI nude or SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer BAY1125976 orally once daily at the desired doses. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumor samples can be collected for pharmacodynamic analysis (e.g., western blotting for p-AKT).

-

Efficacy Calculation: Calculate the T/C (Treated/Control) ratio for tumor volume and/or weight to determine antitumor efficacy.

Conclusion

BAY1125976 is a potent and selective allosteric inhibitor of AKT1/2 with demonstrated antineoplastic activity in a range of preclinical cancer models. Its efficacy is particularly pronounced in tumors with an activated PI3K/AKT/mTOR signaling pathway. While the monotherapy showed limited efficacy in a Phase I clinical trial, the preclinical data suggests its potential in combination therapies. Further research is warranted to identify predictive biomarkers to select patient populations most likely to benefit from BAY1125976 treatment and to explore its synergistic effects with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of BAY1125976 and other AKT inhibitors in cancer research.

References

- 1. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 4. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

Unraveling the Downstream Cascade: A Technical Guide to the Effects of BAY1125976

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular effects of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2. By elucidating its mechanism of action and impact on cellular signaling, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting the PI3K/AKT/mTOR pathway.

Core Mechanism of Action: Allosteric Inhibition of AKT1/2

BAY1125976 is an orally bioavailable small molecule that selectively binds to a unique allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[1] This non-ATP competitive binding stabilizes an inactive conformation of the AKT enzyme, thereby preventing its phosphorylation at key activation sites, namely Threonine 308 (T308) and Serine 473 (S473).[1][2] The potent and selective inhibition of AKT1 and AKT2, with significantly less activity against the AKT3 isoform, leads to a blockade of the downstream signaling cascade.[3] This targeted approach offers a promising strategy for tumors exhibiting hyperactivation of the PI3K/AKT/mTOR pathway.[1]

Quantitative Analysis of BAY1125976 Activity

The following tables summarize the in vitro potency and in vivo efficacy of BAY1125976, providing a quantitative basis for its downstream effects.

Table 1: In Vitro Inhibitory Activity of BAY1125976 against AKT Isoforms

| Target | IC50 (nM at 10 µM ATP) | IC50 (nM at 2 mM ATP) |

| AKT1 | 5.2[3] | 44[3] |

| AKT2 | 18[3] | 36[3] |

| AKT3 | 427[3] | Not Reported |

Table 2: In Vitro Inhibition of Phosphorylation in Cancer Cell Lines by BAY1125976

| Cell Line | Target Phosphorylation | IC50 (nM) |

| KU-19-19 (Bladder Cancer) | AKT1-S473 | 35[3] |

| 4EBP1-T70 | 100[3] | |

| LAPC-4 (Prostate Cancer) | AKT1-S473 | 0.8[3] |

| AKT1-T308 | 5.6[3] | |

| 4EBP1-T70 | 35[3] | |

| PRAS40-T246 | ~141[3] |

Table 3: In Vitro Anti-proliferative Activity of BAY1125976 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BT-474 | Breast Cancer | Submicromolar[3] |

| T47D | Breast Cancer | Submicromolar[3] |

| MCF7 | Breast Cancer | Submicromolar[3] |

| ZR-75–1 | Breast Cancer | Submicromolar[3] |

| LNCaP | Prostate Cancer | Submicromolar[3] |

| LAPC-4 | Prostate Cancer | Submicromolar[3] |

Table 4: In Vivo Antitumor Efficacy of BAY1125976 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | T/C Volume Ratio | T/C Weight Ratio |

| KPL-4 | Breast Cancer | 25 mg/kg, daily oral | 0.14[3] | Not Reported |

| 50 mg/kg, daily oral | 0.08[3] | Not Reported | ||

| MCF7 | Breast Cancer | 25 mg/kg, daily oral | 0.25[3] | 0.33[3] |

| 50 mg/kg, daily oral | 0.25[3] | 0.37[3] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of AKT in the PI3K signaling pathway and the inhibitory effect of BAY1125976.

Caption: Mechanism of BAY1125976 in the PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the downstream effects of BAY1125976.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of BAY1125976 on the kinase activity of AKT isoforms.

Materials:

-

Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

-

Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP solution.

-

BAY1125976 stock solution (in DMSO).

-

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of BAY1125976 in kinase buffer.

-

In a 384-well plate, add the AKT enzyme, peptide substrate, and BAY1125976 dilution (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents and incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the phosphorylation status of AKT and its downstream targets in cell lysates.

Materials:

-

Cancer cell lines (e.g., KPL-4, LAPC-4).

-

Cell culture medium and supplements.

-

BAY1125976.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-total AKT, anti-p-PRAS40(T246), anti-total PRAS40, anti-beta-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of BAY1125976 for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., beta-actin).

Cell Proliferation Assay

This assay measures the effect of BAY1125976 on the growth of cancer cell lines.

Materials:

-

Cancer cell lines.

-

96-well cell culture plates.

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).

-

BAY1125976.

Procedure:

-

Seed a known number of cells per well in a 96-well plate and allow them to attach.

-

Add serial dilutions of BAY1125976 to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of BAY1125976 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line for implantation (e.g., KPL-4, MCF7).

-

Matrigel (optional).

-

BAY1125976 formulation for oral gavage.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer BAY1125976 (e.g., 25 or 50 mg/kg) or vehicle control daily by oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot).

-

Calculate the tumor growth inhibition (TGI) or T/C ratio.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating the efficacy of BAY1125976.

Caption: Preclinical experimental workflow for BAY1125976 evaluation.

Clinical Insights and Future Directions

A first-in-human Phase I study (NCT01915576) of BAY1125976 in patients with advanced solid tumors established a recommended Phase II dose of 60 mg twice daily.[4][5] The treatment was generally well-tolerated, with dose-limiting toxicities including elevated transaminases and alkaline phosphatase.[4] While the monotherapy showed limited radiological and clinical tumor responses, a clinical benefit rate of 27.9% was observed in patients treated at the recommended Phase II dose.[4][5] Interestingly, the presence of the AKT1 E17K mutation was not associated with tumor response, suggesting that additional biomarkers are needed to identify patient populations most likely to benefit from BAY1125976 treatment.[4][5]

Preclinical data suggests that combining BAY1125976 with other anticancer agents, such as anti-hormonal therapies and radiation, may lead to synergistic effects and enhanced antitumor efficacy.[2] Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to maximize the therapeutic potential of this targeted AKT inhibitor.

References

- 1. Combined targeting of mTOR and AKT is an effective strategy for basal-like breast cancer in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. probiologists.com [probiologists.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Alterations in the PI3K/AKT Pathway and Baseline AKT Activity Define AKT Inhibitor Sensitivity in Breast Cancer Patient-derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY1125976: A Technical Guide to Investigating AKT Isoform Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2][3] This pathway governs a multitude of cellular processes, including proliferation, survival, and migration.[1][4] The three highly homologous isoforms of AKT—AKT1, AKT2, and AKT3—play distinct and sometimes non-redundant roles in normal physiology and disease. Consequently, the development of isoform-selective inhibitors is a key strategy in targeted cancer therapy. BAY1125976 is a potent, orally bioavailable, and selective allosteric inhibitor of AKT1 and AKT2.[1][3][5] This technical guide provides an in-depth overview of BAY1125976, its mechanism of action, isoform specificity, and detailed protocols for its characterization in preclinical research.

Mechanism of Action

BAY1125976 is a non-ATP competitive inhibitor that binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3] This binding locks the kinase in an inactive conformation, preventing its activation via phosphorylation at key residues (Thr308 and Ser473).[2] A key feature of its allosteric mechanism is its dependence on the full-length protein; it does not inhibit truncated AKT proteins lacking the PH domain.[3] By inhibiting AKT1 and AKT2, BAY1125976 effectively blocks the phosphorylation of downstream effector proteins, including PRAS40, GSK3β, and 4E-BP1, leading to reduced cell proliferation and induction of apoptosis in cancer cells with an activated PI3K/AKT/mTOR pathway.[5]

Data Presentation: Isoform Specificity and Cellular Potency

The inhibitory activity of BAY1125976 against the three AKT isoforms has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of BAY1125976 Against AKT Isoforms

| Isoform | IC50 (10 µM ATP) | IC50 (2 mM ATP) |

| AKT1 | 5.2 nM[5] | 44 nM[5] |

| AKT2 | 18 nM[5] | 36 nM[5] |

| AKT3 | 427 nM[5] | Not Reported |

Table 2: Cellular IC50 Values of BAY1125976 for Inhibition of Phosphorylation

| Cell Line | Target | IC50 |

| KU-19-19 (Bladder Cancer) | pAKT1 (S473) | 35 nM[5] |

| KU-19-19 (Bladder Cancer) | p4E-BP1 (T70) | 100 nM[5] |

| LAPC-4 (Prostate Cancer) | pAKT1 (S473) | 0.8 nM[5] |

| LAPC-4 (Prostate Cancer) | pAKT1 (T308) | 5.6 nM[5] |

| LAPC-4 (Prostate Cancer) | p4E-BP1 (T70) | 35 nM[5] |

| LAPC-4 (Prostate Cancer) | pPRAS40 (T246) | ~141 nM[5] |

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is designed to determine the IC50 of BAY1125976 against purified full-length AKT isoforms.

Materials:

-

Recombinant human full-length AKT1, AKT2, and AKT3 enzymes.

-

GSK-3 fusion protein substrate.

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

-

ATP solution.

-

BAY1125976 stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit or similar.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of BAY1125976 in kinase buffer. Also, prepare a vehicle control (DMSO).

-

In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle.

-

Add 2 µl of diluted AKT enzyme (concentration to be optimized for each isoform to achieve a linear reaction rate).

-

Prepare a substrate/ATP mix. For determining IC50 at 10 µM ATP, the final concentration in the well should be 10 µM.

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Record luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of BAY1125976 relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of BAY1125976 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of BAY1125976 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, LAPC-4 for prostate; BT-474, T47D, MCF7 for breast).[5]

-

Complete cell culture medium.

-

BAY1125976 stock solution (in DMSO).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[2]

-

Microplate reader capable of absorbance measurement at 570 nm.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.

-

Prepare serial dilutions of BAY1125976 in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BAY1125976 or vehicle control (DMSO).

-

Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of BAY1125976 to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the effect of BAY1125976 on the phosphorylation of AKT and its downstream targets.

Materials:

-

Cancer cell lines.

-

BAY1125976.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total-AKT, anti-phospho-PRAS40 (T246), anti-phospho-GSK3β (S9)).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Plate cells and allow them to attach.

-

Treat the cells with various concentrations of BAY1125976 or vehicle for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total protein or a loading control like β-actin.

Mandatory Visualizations

References

- 1. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. chondrex.com [chondrex.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

BAY1125976: A Technical Overview of its Impact on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2. We will explore its mechanism of action, its effects on critical cellular processes such as proliferation and apoptosis, and the underlying signaling pathways it modulates. This document synthesizes key preclinical and clinical findings to offer a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action

BAY1125976 is an orally bioavailable small molecule that functions as a non-ATP competitive inhibitor of the serine/threonine protein kinase AKT isoforms 1 and 2.[1] Its allosteric mode of action involves binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of inactive, full-length AKT1 and AKT2.[2] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473), which is crucial for its kinase activity.[3][4] Consequently, the downstream signaling cascade of the PI3K/AKT/mTOR pathway is inhibited.[1][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer makes it a prime therapeutic target.[2][3][4][5]

Effects on Cell Proliferation

BAY1125976 has demonstrated significant anti-proliferative effects across a broad range of human cancer cell lines in vitro.[2][6] Its potency is particularly pronounced in tumor cells harboring genetic alterations that lead to the activation of the PI3K/AKT pathway, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][4]

Quantitative Proliferation Data

The following table summarizes the inhibitory concentrations (IC50) of BAY1125976 in various contexts.

| Target/Process | Cell Line/Context | IC50 Value(s) | Reference(s) |

| AKT1 Kinase Activity | Biochemical Assay (10 µM ATP) | 5.2 nM | [7] |

| Biochemical Assay (2 mM ATP) | 44 nM | [7] | |

| AKT2 Kinase Activity | Biochemical Assay (10 µM ATP) | 18 nM | [7] |

| Biochemical Assay (2 mM ATP) | 36 nM | [7] | |

| AKT3 Kinase Activity | Biochemical Assay (10 µM ATP) | 427 nM | [7] |

| AKT1-S473 Phosphorylation | KU-19-19 (Bladder Cancer) | 35 nM | [7] |

| LAPC-4 (Prostate Cancer) | 0.8 nM | [7] | |

| AKT1-T308 Phosphorylation | LAPC-4 (Prostate Cancer) | 5.6 nM | [7] |

| 4E-BP1-T70 Phosphorylation | KU-19-19 (Bladder Cancer) | 100 nM | [7] |

| LAPC-4 (Prostate Cancer) | 35 nM | [7] | |

| PRAS40-T246 Phosphorylation | LAPC-4 (Prostate Cancer) | ~141 nM | [7] |

| Cell Proliferation | Various Breast and Prostate Cancer Cell Lines | Submicromolar | [7][8] |

Induction of Apoptosis

By inhibiting the pro-survival signaling of the AKT pathway, BAY1125976 is anticipated to induce apoptosis in cancer cells.[1] The AKT pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad, and by regulating the expression of other apoptosis-related proteins like Bcl-2 and Bax.[6] While direct quantitative data on apoptosis induction by BAY1125976 from the provided search results is limited, the mechanism of action strongly supports this effect. Inhibition of AKT signaling is a well-established strategy to promote apoptosis.

Signaling Pathway Modulation

BAY1125976 primarily targets the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for BAY1125976.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature concerning BAY1125976.

In Vitro Kinase Activity Assay

This assay quantifies the direct inhibitory effect of BAY1125976 on the enzymatic activity of AKT isoforms.

Caption: Workflow for an in vitro kinase activity assay.

Methodology:

-

Reagents: Recombinant full-length human AKT1, AKT2, and AKT3 enzymes, a specific peptide substrate, and ATP are used. BAY1125976 is serially diluted to various concentrations.

-

Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and the inhibitor in a suitable buffer. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo) or radioactivity-based assays using ³²P-ATP.

-

Analysis: The percentage of inhibition at each concentration of BAY1125976 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blotting)

This assay measures the inhibition of AKT phosphorylation and its downstream targets within intact cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., KU-19-19, LAPC-4) are cultured to a suitable confluency. The cells are then treated with varying concentrations of BAY1125976 for a specified duration.

-

Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AKT (p-AKT S473, p-AKT T308) and downstream targets (e.g., p-PRAS40, p-4E-BP1), as well as antibodies for the total forms of these proteins as loading controls.

-

Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition. IC50 values for the inhibition of phosphorylation can then be derived.

Cell Proliferation Assay

This assay assesses the effect of BAY1125976 on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of BAY1125976. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

Data Analysis: The absorbance or fluorescence/luminescence is read using a plate reader. The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.

Clinical Development and Future Directions

A first-in-human, open-label, phase I dose-escalation study (NCT01915576) of BAY1125976 was conducted in patients with advanced solid tumors.[8][9][10] The study aimed to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of the compound.[8][9] While BAY1125976 was generally well-tolerated and demonstrated inhibition of AKT signaling, it did not lead to significant radiological or clinical tumor responses as a monotherapy.[8][9] This highlights the complexity of targeting the AKT pathway and suggests that future development may focus on combination therapies or more refined patient selection strategies.[3][8] The synergistic effects observed in preclinical studies when combined with anti-hormonal therapies or radiation suggest promising avenues for future clinical investigation.[3][4]

References

- 1. Facebook [cancer.gov]

- 2. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy [mdpi.com]

- 9. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer-Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

Methodological & Application

Application Notes and Protocols for BAY1125976 in a TR-FRET Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, serine/threonine-protein kinases that are central nodes in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in various human cancers, making AKT an attractive target for cancer therapy.[4][5][6] BAY1125976 binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, preventing its activation.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying kinase activity and inhibitor potency in a high-throughput format.[7][8][9] This document provides detailed application notes and protocols for the use of BAY1125976 in a TR-FRET kinase assay to determine its inhibitory activity against AKT kinases.

Mechanism of Action of BAY1125976

BAY1125976 is an allosteric inhibitor that selectively targets the inactive conformation of AKT1 and AKT2.[4] This mechanism of action is distinct from ATP-competitive inhibitors. By binding to an allosteric site, BAY1125976 prevents the conformational changes required for AKT activation, specifically inhibiting the phosphorylation of AKT at Threonine 308 by PDK1.[4] This leads to the downstream inhibition of the PI3K/AKT/mTOR signaling cascade, resulting in reduced cell proliferation and induction of apoptosis in cancer cells with an activated AKT pathway.[3][5]

Data Presentation: Inhibitory Activity of BAY1125976

The following table summarizes the reported in vitro inhibitory potency of BAY1125976 against AKT isoforms.

| Target Kinase | IC50 (nM) at 10 µM ATP | IC50 (nM) at 2 mM ATP | Assay Type | Reference |

| AKT1 | 5.2 | 44 | In vitro kinase assay | [1][2] |

| AKT2 | 18 | 36 | In vitro kinase assay | [1][2] |

| AKT3 | 427 | Not Reported | In vitro kinase assay | [1][2] |

Signaling Pathway

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

Experimental Protocols

Principle of the TR-FRET Kinase Assay

The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a homogeneous assay that measures the phosphorylation of a substrate by a kinase.[7][9] The assay utilizes a long-lifetime terbium (Tb) or europium (Eu) chelate as the donor fluorophore, typically on an antibody that recognizes the phosphorylated substrate, and a fluorescent tracer (e.g., fluorescein or Alexa Fluor) as the acceptor fluorophore, conjugated to the kinase substrate. When the kinase phosphorylates the substrate, the donor-labeled antibody binds to the acceptor-labeled phosphorylated substrate, bringing the two fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured, and this TR-FRET signal is directly proportional to the amount of phosphorylated substrate.[8] Kinase inhibitors will decrease the rate of substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow

Caption: Experimental workflow for a TR-FRET kinase assay with BAY1125976.

Materials and Reagents

-

Kinase: Recombinant human AKT1 or AKT2

-

Substrate: Fluorescein-labeled peptide substrate for AKT (e.g., a derivative of GSK3 or a custom peptide)

-

Antibody: Terbium-labeled anti-phospho-substrate antibody

-

Inhibitor: BAY1125976

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Stop/Detection Buffer: TR-FRET Dilution Buffer containing EDTA and the terbium-labeled antibody

-

Plates: Low-volume 384-well black or white assay plates

-

Plate Reader: A plate reader capable of time-resolved fluorescence measurements

Protocol for IC50 Determination of BAY1125976

This protocol is a general guideline and may require optimization for specific reagents and instrumentation.

1. Reagent Preparation:

-

BAY1125976 Dilution Series: Prepare a serial dilution of BAY1125976 in DMSO. A typical starting concentration for the highest dose would be 100 µM. Then, perform a 1:3 or 1:5 serial dilution to generate a 10-12 point dose-response curve. Further dilute the DMSO stock into the assay buffer to create a 4X working solution of the inhibitor.

-

Kinase Solution (4X): Dilute the AKT1 or AKT2 enzyme to a 4X final concentration in the assay buffer. The optimal kinase concentration should be determined experimentally by performing a kinase titration to find the EC50 concentration (the concentration that gives 50% of the maximal signal).

-

Substrate/ATP Solution (4X): Prepare a solution containing the fluorescein-labeled substrate and ATP at 4X their final desired concentrations in the assay buffer. The ATP concentration should be close to the Km for the specific kinase, if known, or can be set at a standard concentration (e.g., 10 µM).

-

Stop/Detection Solution (2X): Prepare a solution of the terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer at 2X the final concentration. A typical final concentration for the antibody is 2 nM and for EDTA is 10 mM.

2. Assay Procedure:

-

Dispense Inhibitor: Add 5 µL of the 4X BAY1125976 dilution series to the wells of a 384-well plate. Include wells with assay buffer and DMSO for positive (no inhibitor) and negative (no enzyme) controls.

-

Dispense Kinase: Add 5 µL of the 4X kinase solution to all wells except the negative controls.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Add 10 µL of the 4X substrate/ATP solution to all wells to initiate the reaction. The final reaction volume is 20 µL.

-

Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

Stop Reaction and Add Detection Reagents: Add 20 µL of the 2X Stop/Detection solution to all wells. This will stop the kinase reaction and initiate the detection process.

-

Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the antibody to bind to the phosphorylated substrate.

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at ~490 nm (for terbium) and ~520 nm (for fluorescein).

3. Data Analysis:

-

Calculate the TR-FRET ratio for each well: (Emission at 520 nm / Emission at 490 nm) * 1000.

-

Normalize the data using the positive (100% activity) and negative (0% activity) controls.

-

Plot the normalized percent inhibition against the logarithm of the BAY1125976 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Conclusion

The TR-FRET kinase assay is a powerful tool for characterizing the potency of kinase inhibitors like BAY1125976. The detailed protocol and application notes provided here offer a comprehensive guide for researchers to establish a robust and reliable assay for determining the inhibitory activity of BAY1125976 against AKT1 and AKT2. This information is valuable for further preclinical and clinical development of this promising anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]

- 6. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TR [thermofisher.com]

- 9. poly-dtech.com [poly-dtech.com]

Application Note: Measuring Target Engagement of the Allosteric AKT1/2 Inhibitor BAY1125976 Using NanoBRET™ Technology

Audience: This document is intended for researchers, scientists, and drug development professionals interested in quantifying the intracellular target engagement of AKT inhibitors.

Introduction: The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism. Its frequent activation in various cancers makes it a key target for therapeutic intervention.[1] BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2, demonstrating significant antitumor activity in preclinical models.[1][2][3] Unlike ATP-competitive inhibitors, allosteric inhibitors like BAY1125976 bind to a pocket formed by the kinase and pleckstrin homology (PH) domains, locking the kinase in an inactive conformation.[1][3] Understanding the extent to which a compound engages its target within a live cell is crucial for elucidating its mechanism of action and optimizing drug development. The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that allows for the real-time, quantitative measurement of compound binding to a specific protein target in living cells.[4][5] This application note provides a detailed protocol for utilizing the NanoBRET™ TE Intracellular Kinase Assay to measure the target engagement of BAY1125976 with AKT1 and AKT2.

Principle of the Assay: The NanoBRET™ TE assay quantifies the apparent affinity of a test compound by measuring its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[4] The target protein, in this case, AKT1 or AKT2, is expressed in cells as a fusion with the bright and small NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the kinase is then introduced. When the tracer is bound to the NanoLuc®-fused kinase, bioluminescence resonance energy transfer (BRET) occurs, generating a signal. In the presence of a competing compound like BAY1125976, the tracer is displaced, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's intracellular affinity for the target protein.[4]

Signaling Pathway and Assay Principle

Caption: Principle of the NanoBRET™ Target Engagement Assay for BAY1125976.

Quantitative Data Summary

The following table summarizes the in vitro potency of BAY1125976 against its primary targets, AKT1 and AKT2, as well as its effect on downstream signaling and cell proliferation in various cancer cell lines.

| Target/Process | Assay Type | Cell Line/Conditions | IC50 (nM) | Reference |

| AKT1 | Kinase Activity | 10 µM ATP | 5.2 | [2] |

| Kinase Activity | 2 mM ATP | 44 | [2] | |

| AKT2 | Kinase Activity | 10 µM ATP | 18 | [2] |

| Kinase Activity | 2 mM ATP | 36 | [2] | |

| AKT3 | Kinase Activity | 10 µM ATP | 427 | [2] |

| p-AKT1 (S473) | Cellular | KU-19-19 | 35 | [2] |

| Cellular | LAPC-4 | 0.8 | [2] | |

| p-AKT1 (T308) | Cellular | LAPC-4 | 5.6 | [2] |

| p-4EBP1 (T70) | Cellular | KU-19-19 | 100 | [2] |

| Cellular | LAPC-4 | 35 | [2] | |

| p-PRAS40 (T246) | Cellular | LAPC-4 | ~141 | [2] |

| Cell Proliferation | Cellular | Breast and Prostate Cancer Cell Lines | Submicromolar | [2] |

Experimental Protocols

Materials:

-

HEK293 cells (or other suitable cell line)

-

NanoLuc®-AKT1 or NanoLuc®-AKT2 fusion vectors

-

Carrier DNA (e.g., pGEM®-3Zf(+) Vector)

-

Opti-MEM™ I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

NanoBRET™ Tracer K-10 (or other suitable kinase tracer)

-

Tracer Dilution Buffer

-

BAY1125976

-

DMSO

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

White, 96-well or 384-well assay plates

-

Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)

Protocol: This protocol is adapted from general NanoBRET™ kinase assay protocols and should be optimized for the specific cell line and laboratory conditions.

Day 1: Cell Plating and Transfection

-

Prepare a 20 µg/mL working solution of DNA by combining the NanoLuc®-AKT fusion vector and carrier DNA in a 1:10 ratio in TE buffer.

-

In a sterile tube, combine 99 µL of Opti-MEM™ with 1 µL of the DNA working solution.

-

Add 0.3 µL of FuGENE® HD Transfection Reagent to the diluted DNA and mix by gentle vortexing.

-

Incubate the transfection mix for 15-20 minutes at room temperature.

-

While incubating, trypsinize and resuspend HEK293 cells to a concentration of 2 x 10^5 cells/mL in Opti-MEM™.

-

Add 4 mL of the cell suspension to the transfection mix, resulting in a final cell density of 2 x 10^5 cells/mL.

-

Dispense 100 µL of the cell/transfection mix into each well of a 96-well white assay plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment and Assay Measurement

-

Tracer Preparation: Prepare the NanoBRET™ Tracer working solution. For a final concentration of 0.5 µM, dilute the 100X tracer stock (typically 50 µM) in Tracer Dilution Buffer.

-

Compound Preparation: Prepare a serial dilution of BAY1125976 in DMSO. A typical starting concentration for the 1000X stock would be 10 mM. Then, create a 10X working solution by diluting the stock in Opti-MEM™.

-

Tracer Addition: Add 5 µL of the 20X NanoBRET™ Tracer solution to each well containing cells. Mix on an orbital shaker for 15 seconds.

-

Compound Addition: Add 10 µL of the 10X serially diluted BAY1125976 to the appropriate wells. For control wells, add 10 µL of Opti-MEM™ with DMSO.

-

Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound to reach equilibrium with the target.

-

Substrate Preparation: Just prior to reading, prepare the 3X Complete Substrate/Inhibitor Solution. Dilute the NanoBRET™ Nano-Glo® Substrate 1:166 and the Extracellular NanoLuc® Inhibitor 1:500 into Opti-MEM™.

-

Substrate Addition: Add 50 µL of the 3X Complete Substrate/Inhibitor Solution to each well.

-

Measurement: Read the plate within 10 minutes on a plate reader configured for NanoBRET™ measurements, collecting luminescence at 450 nm (donor) and >600 nm (acceptor).

Data Analysis:

-

Calculate the BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

-

Plot the BRET ratio as a function of the logarithm of the BAY1125976 concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which represents the concentration of BAY1125976 required to displace 50% of the tracer.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the BAY1125976 NanoBRET™ Target Engagement Assay.

References

- 1. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]

- 5. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

Application Notes and Protocols for Western Blot Analysis of p-AKT (Ser473) Following BAY1125976 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated AKT at serine 473 (p-AKT Ser473) in cell lysates following treatment with BAY1125976, a selective allosteric AKT1/2 inhibitor.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2][3] BAY1125976 is a potent and selective allosteric inhibitor of AKT1 and AKT2.[2][4] It binds to an allosteric pocket, preventing the phosphorylation and subsequent activation of AKT.[2][3] Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by measuring the levels of phosphorylated target proteins like p-AKT. This protocol provides a robust method for this analysis.

Signaling Pathway

The diagram below illustrates the PI3K/AKT signaling pathway and the inhibitory action of BAY1125976. Growth factor signaling activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits AKT and PDK1 to the cell membrane, leading to the phosphorylation of AKT at Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated p-AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. BAY1125976 allosterically inhibits AKT1/2, preventing its phosphorylation and activation.[1][3][5]

Caption: PI3K/AKT signaling pathway and BAY1125976 inhibition.

Experimental Workflow

A typical workflow for assessing p-AKT levels after BAY1125976 treatment involves several key stages, from cell culture to data analysis.

Caption: Experimental workflow for p-AKT Western blot analysis.

Quantitative Data Summary

The following tables provide a summary of typical concentrations, dilutions, and other quantitative parameters for the experiment.

Table 1: Reagent and Antibody Concentrations

| Reagent/Antibody | Recommended Concentration/Dilution | Notes |

| BAY1125976 | 1 nM - 1 µM | IC50 values are in the low nanomolar range for many cell lines. A dose-response experiment is recommended.[4] |

| Primary Antibody: p-AKT (Ser473) | 1:500 - 1:3000 | Dilution depends on the antibody manufacturer and should be optimized.[6] |

| Primary Antibody: Total AKT | 1:1000 | Serves as a loading control for normalization.[7] |

| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10000 | Dilution should be optimized for the specific primary antibody and detection system. |

| Protein Loading per Lane | 20 - 50 µg | The optimal amount may vary depending on the abundance of the target protein in the cell type.[8] |

Table 2: Experimental Parameters

| Parameter | Recommended Setting | Notes |

| SDS-PAGE Gel Percentage | 10% | A 10% acrylamide gel is suitable for resolving AKT (~60 kDa).[6] |

| Transfer Time (Wet Transfer) | 1 hour at 100V | Ensure the transfer apparatus is kept cool. |

| Blocking Time | 1 hour at Room Temperature | Use BSA for phosphoprotein detection to avoid background from casein in milk.[9][10] |

| Primary Antibody Incubation | Overnight at 4°C | Gentle agitation is recommended.[11] |

Detailed Experimental Protocol

1. Cell Culture and Treatment

-

Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

Starve cells in serum-free or low-serum media for 4-6 hours, if necessary, to reduce basal p-AKT levels.

-

Prepare a stock solution of BAY1125976 in DMSO.

-

Treat cells with the desired concentrations of BAY1125976 for the specified duration (e.g., 1, 6, or 24 hours). Include a vehicle-only (DMSO) control.

-

Optional: Include a positive control by stimulating cells with a known AKT activator (e.g., insulin or IGF-1) with and without BAY1125976.[12]

2. Cell Lysis and Protein Quantification

-

After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

-

Aspirate PBS and add ice-cold lysis buffer. A modified RIPA buffer is often suitable.[9][13] It is crucial that the lysis buffer is supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of AKT.[9]

-

Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with freshly added protease and phosphatase inhibitor cocktails (e.g., containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[14]

-

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[8]

3. Sample Preparation for SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge briefly to collect the condensate. Samples can be used immediately or stored at -20°C.

4. SDS-PAGE and Protein Transfer

-

Load equal amounts of protein (20-50 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

-

After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[9][10][15]

-

Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like β-actin or GAPDH.

-

Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample to determine the relative change in AKT phosphorylation.

Troubleshooting